4-[(Piperidin-1-yl)sulfanyl]morpholine
Description
Properties
CAS No. |
114288-49-2 |
|---|---|
Molecular Formula |
C9H18N2OS |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
4-piperidin-1-ylsulfanylmorpholine |
InChI |
InChI=1S/C9H18N2OS/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H2 |
InChI Key |
RZPNLNQTAWDULI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)SN2CCOCC2 |
Origin of Product |
United States |
Mechanistic Investigations of Formation and Reactivity in Sulfenamide Systems
Elucidation of N-S Bond Formation Mechanisms
The construction of the S-N bond is a cornerstone of sulfenamide (B3320178) chemistry. Various synthetic strategies have been developed, with oxidative coupling methods gaining prominence due to their efficiency and atom economy. rsc.orgnih.gov These modern approaches often bypass the need for pre-functionalized starting materials, such as unstable sulfenyl chlorides, which were used in classical syntheses. nih.gov
The oxidative synthesis of sulfenamides, including 4-[(Piperidin-1-yl)sulfanyl]morpholine, can be achieved through several pathways, primarily involving the coupling of a thiol (or its precursor) and an amine. nih.govnih.gov
Copper-Catalyzed Cross-Dehydrogenative Coupling: This is one of the most significant methods for S-N bond formation. nih.govnih.gov In a typical reaction, a thiol and an amine are coupled in the presence of a copper(I) catalyst, often with a ligand like 2,2'-bipyridine, using air or molecular oxygen as the terminal oxidant. nih.govnih.gov The reaction pathway is proposed to begin with the formation of a copper-thiolate complex. This complex is then oxidized by air to a higher oxidation state copper species, which subsequently reacts with the amine. A final reductive elimination step yields the sulfenamide product and regenerates the active copper(I) catalyst. nih.gov An alternative pathway suggests the initial oxidative homocoupling of the thiol to form a disulfide, which then reacts with the amine. nih.gov
Iodine-Mediated Synthesis: Hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (DIB), can promote the S-N coupling of N-heterocyclic thiols with amines. nih.gov The proposed mechanism involves the reaction of the thiol with DIB to form a reactive intermediate. This intermediate can then either react directly with the amine or first form a disulfide, which subsequently reacts with the amine to yield the sulfenamide. nih.gov Dual catalyst systems, like I2/KMnO4, have also been employed for the oxidative dehydrogenation of thiols and amines to afford sulfenamides. nih.gov
Electrochemical Synthesis: An environmentally benign approach involves the electrochemical oxidative coupling of thiols and amines. nih.govacs.org This method avoids the need for chemical oxidants. The proposed mechanism involves the anodic oxidation of the thiol to generate a disulfide intermediate. Concurrently, the amine is oxidized to an aminium radical cation. The reaction between the aminium radical and the disulfide generates the sulfenamide. acs.org This catalyst-free method offers a straightforward route to S-N bond formation. nih.gov
The formation of the S-N bond in oxidative pathways proceeds through several key reactive intermediates that dictate the reaction course and efficiency.
Disulfides: In many oxidative coupling reactions, the initial step is the oxidation of the thiol to a disulfide. nih.govacs.org The disulfide then acts as an electrophilic sulfur source, reacting with the amine nucleophile to form the sulfenamide. nih.govnih.gov Kinetic experiments in electrochemical synthesis have shown the rapid conversion of the thiol starting material into the corresponding disulfide at the beginning of the reaction. acs.org
Thiyl and Amino Radicals: In certain pathways, particularly electrochemical ones, the mechanism involves the generation of radicals. nih.gov Single-electron-transfer oxidation at the anode can produce thiyl and amino radicals from the corresponding thiol and amine. The subsequent coupling of these radicals directly yields the sulfenamide product. nih.gov The use of radical scavengers has been shown to inhibit product formation, supporting the involvement of radical intermediates. tue.nl
Metal-Coordinated Intermediates: In metal-catalyzed reactions, such as those employing copper, the formation of metal-ligand complexes is crucial. nih.govnih.gov An initial oxidative addition of the thiol to the copper catalyst forms a copper-thiolate complex (e.g., ArS–CuILn). This intermediate is then oxidized, typically by air, to a higher-valent copper species (e.g., ArS–CuII(i)Ln), which then reacts with the amine before reductive elimination to give the final product. nih.gov
The efficiency and rate of S-N bond formation are governed by several kinetic and thermodynamic factors.
The rotational barriers around the S-N bond are influenced by electronic factors and can be quite significant, ranging from 12-20 kcal/mol, indicating a partial double bond character. wikipedia.org This is attributed to the interaction between the lone pair of one atom (sulfur or nitrogen) and the antibonding orbitals of the other. wikipedia.org DFT calculations have been used to explore these rotational barriers, showing that they increase upon deoxygenation of the sulfur atom from sulfonamides to sulfenamides. chemrxiv.org
Thermodynamic studies on the adsorption of sulfonamides onto materials like graphene have shown the process to be endothermic. nih.gov While this relates to intermolecular interactions rather than bond formation itself, it highlights that energy input is often required for processes involving these molecules. The kinetics of sulfenamide formation are often described by pseudo-second-order models, particularly in adsorption studies. nih.gov
| Factor | Influence on S-N Bond Formation Kinetics | Source |
|---|---|---|
| Electronic Properties of Thiol | Electron-donating groups on aryl thiols generally favor the reaction, while strongly electron-withdrawing groups can inhibit it. | nih.gov |
| Nucleophilicity of Amine | Aliphatic amines, being more nucleophilic, generally give higher yields compared to less nucleophilic aromatic amines. Sterically hindered amines can be unreactive. | nih.govnih.gov |
| Catalyst and Ligand | The choice of metal catalyst (e.g., CuI) and ligand (e.g., 2,2'-bipyridine) is crucial for optimizing reaction rate and yield in catalyzed reactions. | nih.gov |
| Oxidant | The nature and concentration of the oxidant (e.g., air, O2, chemical oxidants) directly impact the rate of oxidative coupling reactions. | nih.govnih.gov |
| Solvent | The polarity and coordinating ability of the solvent (e.g., DMSO, MeCN) can significantly affect reaction efficiency. | nih.gov |
Reactivity Profiles of the Sulfenamide Moiety
The S-N bond in sulfenamides is known for its lability, which is central to its diverse reactivity. wikipedia.org This bond can be cleaved under various conditions, and the sulfur atom can undergo further transformations, such as oxidation.
The cleavage of the S-N bond is a key feature of sulfenamide chemistry, enabling their use as intermediates and protecting groups.
Nucleophilic Attack at Sulfur: The sulfur atom in the sulfenamide bond is electrophilic and susceptible to attack by nucleophiles. wikipedia.org This can lead to the cleavage of the S-N bond. Common nucleophiles include thiols and amines, which can lead to trans-sulfenylation reactions or reversion to starting materials. wikipedia.org
Reaction with Electrophiles: Electrophiles typically coordinate with the nitrogen atom. This is followed by a nucleophilic attack on the sulfur atom, which can also result in S-N bond cleavage. pkusz.edu.cn
Thermal and Photochemical Cleavage: Under thermal conditions, the S-N bond can undergo homolytic cleavage to generate amino and sulfenyl radicals. pkusz.edu.cn This reactivity is fundamental to their application as vulcanization accelerators in the rubber industry. wikipedia.org
Reductive Cleavage: Under reductive electrochemical conditions, the selective cleavage of the N–S bond is a well-documented process, often used as a mild method for deprotecting tosylated amines. acs.org
The sulfur atom in sulfenamides, being in a low oxidation state (S(II)), is readily oxidized to higher oxidation states. A key transformation is the oxidative amination to form sulfinamidines (S(IV) compounds).
The oxidation of sulfenamides can be controlled to yield sulfinamides (RS(O)NR'2) or further to sulfonamides (RS(O)2NR'2). wikipedia.orgresearchgate.net The controlled oxidation to chiral sulfinamides is a valuable transformation in asymmetric synthesis. researchgate.netfigshare.com
A more direct transformation from sulfenamides is the synthesis of sulfinamidines, which involves the formation of a second S-N bond at the same sulfur center.
Copper-Catalyzed Aerobic Oxidation: Sulfenamides can be converted to sulfinamidines via a copper-catalyzed aerobic oxidative amination process. acs.org This method uses air as the terminal oxidant and is effective for a wide range of sulfenamides and amines under mild conditions. acs.org
Hypervalent Iodine-Mediated Oxidation: A metal-free approach utilizes hypervalent iodine reagents, such as PhI(OAc)2, to mediate the oxidative amination of sulfenamides. acs.org This reaction proceeds under mild, basic conditions to afford sulfinamidines in high yields. acs.org
| Method | Reagents/Conditions | Key Features | Source |
|---|---|---|---|
| Copper-Catalyzed Aerobic Amination | Sulfenamide, Amine, Cu Catalyst, Air (Oxidant), Toluene | Mild conditions, uses air as the terminal oxidant, broad substrate scope. | acs.org |
| Hypervalent Iodine-Mediated Amination | Sulfenamide, Amine, PhI(OAc)2, Base | Metal-free, mild conditions, high yields. | acs.org |
| Controlled Oxidation to Sulfinamides | Sulfenamide, H2O2, Chiral Brønsted Acid Catalyst | Asymmetric synthesis of chiral sulfinamides with high enantioselectivity. | researchgate.netfigshare.com |
Reactivity of the Nitrogen Centers within the Piperidine (B6355638) and Morpholine (B109124) Rings
In the compound 4-[(Piperidin-1-yl)sulfanyl]morpholine, there are two distinct heterocyclic nitrogen centers: one within the piperidine ring and one within the morpholine ring. The reactivity of these nitrogen atoms, particularly their basicity and nucleophilicity, is significantly different due to the structural and electronic properties of their respective rings.
The nitrogen atom in the piperidine ring exhibits reactivity characteristic of a typical secondary alkylamine. It is basic and nucleophilic because the lone pair of electrons is readily available for donation to a proton or an electrophile. In contrast, the nitrogen atom of the morpholine ring is considerably less basic. askfilo.com This reduced basicity is a direct consequence of the electron-withdrawing inductive effect of the oxygen atom present in the morpholine ring. pearson.compdx.edu The high electronegativity of oxygen pulls electron density away from the nitrogen atom through the sigma bonds of the ring, thereby reducing the availability of the nitrogen's lone pair and destabilizing the corresponding conjugate acid. pearson.commasterorganicchemistry.com
This difference in electron density is quantitatively reflected in the pKₐ values of the conjugate acids (pKaH) of the parent heterocycles, piperidine and morpholine. A higher pKaH value corresponds to a stronger base. masterorganicchemistry.com
Comparison of Basicity for Parent Amines
| Compound | pKa of Conjugate Acid (pKaH) | Relative Basicity |
|---|---|---|
| Piperidine | ~11 | Stronger Base |
| Morpholine | ~8.36 | Weaker Base |
Data derived from multiple chemical sources. pdx.edumasterorganicchemistry.com
As a result of these electronic differences, the piperidinyl nitrogen in 4-[(Piperidin-1-yl)sulfanyl]morpholine is the more reactive of the two ring nitrogens in reactions involving basicity or nucleophilicity. For instance, in an acidic medium, protonation would occur preferentially at the piperidine nitrogen. Similarly, reactions with electrophiles would favor the piperidine nitrogen center. The electron-withdrawing effect of the oxygen atom in morpholine also reduces its nucleophilicity by a factor of approximately 300 compared to piperidine. masterorganicchemistry.com
Influence of Steric and Electronic Factors on Sulfenamide Reactivity
Electronic Factors: The primary electronic influence is the inductive effect of the morpholine ring's oxygen atom. This effect not only reduces the basicity and nucleophilicity of the morpholine nitrogen but also influences the electron density of the entire sulfenamide moiety. askfilo.commasterorganicchemistry.com The morpholine group acts as an electron-withdrawing substituent on the sulfur atom, which can affect the stability and reactivity of the S-N bond. Conversely, the piperidine ring, lacking such an electronegative atom, functions as a typical alkyl group, which is generally considered electron-donating relative to hydrogen, thus increasing electron density on its nitrogen atom. echemi.com This electronic push-pull across the sulfur atom modulates the polarity and strength of the S-N bond, making it susceptible to cleavage under various conditions. nih.gov
Steric Factors: Both the piperidine and morpholine rings adopt a stable chair conformation, similar to cyclohexane. wikipedia.orgresearchgate.net This conformation creates a specific and significant steric environment around the nitrogen atoms and the central sulfur atom. The bulky nature of these rings can hinder the approach of reactants, thereby influencing reaction rates and, in some cases, dictating the site of reaction. Steric hindrance is a critical factor in reducing the nucleophilicity of amines. masterorganicchemistry.com The accessibility of the lone pairs on the nitrogen atoms and the non-bonding electrons on the sulfur atom is restricted by the spatial arrangement of the atoms in the chair conformations. This steric bulk can be exploited to achieve selectivity in reactions, as a sufficiently large reagent may interact preferentially with the less hindered sites of the molecule.
The interplay of these factors determines the molecule's behavior. For example, while the piperidine nitrogen is electronically more nucleophilic, a very bulky electrophile might face significant steric hindrance from the piperidine ring, potentially altering the expected reactivity. The stability of the S-N bond itself is also a function of these effects; electron-withdrawing groups can sometimes stabilize or activate the bond towards certain types of cleavage reactions. nih.gov
Summary of Influences on Reactivity Sites
| Reactivity Site | Dominant Electronic Factor | Key Steric Factor | Expected Reactivity |
|---|---|---|---|
| Piperidine Nitrogen | Electron-donating alkyl nature | Chair conformation bulk | High basicity and nucleophilicity |
| Morpholine Nitrogen | Inductive electron-withdrawal by Oxygen | Chair conformation bulk | Low basicity and nucleophilicity |
| Sulfur Atom / S-N Bond | Opposing electronic effects from rings | Steric shielding by both rings | Site for redox reactions or nucleophilic/electrophilic attack, depending on conditions |
Computational and Theoretical Chemistry Studies of 4 Piperidin 1 Yl Sulfanyl Morpholine
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are instrumental in defining the electronic landscape of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine molecular orbitals, charge distribution, and other electronic parameters that govern chemical behavior. nih.govresearchgate.net
Molecular Orbital (MO) theory describes chemical bonding through the combination of atomic orbitals to form molecular orbitals, which are delocalized over the entire molecule. libretexts.orglibretexts.org The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. researchgate.net
For sulfenamide-containing molecules, the HOMO is often localized on the sulfur and nitrogen atoms of the N-S bond, reflecting the presence of lone pair electrons. nih.gov The LUMO, conversely, is typically an antibonding orbital (σ*) associated with the N-S linkage. wikipedia.org A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron, making the molecule more susceptible to nucleophilic or electrophilic attack.
Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-deficient regions of a molecule. In 4-[(Piperidin-1-yl)sulfanyl]morpholine, the nitrogen and oxygen atoms of the morpholine (B109124) and piperidine (B6355638) rings are expected to be regions of negative potential (electron-rich), while the sulfur atom and adjacent carbons may exhibit a more positive potential. This distribution influences non-covalent interactions and the sites of chemical reactions.
Table 1: Theoretical Electronic Properties of a Representative Sulfenamide (B3320178) Structure Data is illustrative and based on typical DFT calculations for similar structures.
| Parameter | Calculated Value (Illustrative) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap (ΔE) | 7.7 eV |
| Dipole Moment | 2.1 D |
The three-dimensional structure of 4-[(Piperidin-1-yl)sulfanyl]morpholine is complex due to the flexibility of the piperidine and morpholine rings and rotation around the N-S bond. Both six-membered rings preferentially adopt a chair conformation to minimize steric strain. researchgate.net Theoretical calculations have shown that for morpholine, the chair conformer is significantly lower in energy (approximately 7.5 kcal/mol) than skew-boat conformers. researchgate.net
Advanced spectroscopic techniques combined with theoretical calculations have been used to precisely determine the conformational stability of morpholine, identifying distinct chair-equatorial (Chair-Eq) and chair-axial (Chair-Ax) conformers, with the equatorial form being more stable. acs.orgacs.orgnih.gov The energy landscape of 4-[(Piperidin-1-yl)sulfanyl]morpholine would therefore be characterized by several local minima corresponding to different combinations of ring conformations (chair, boat) and the orientation of the sulfanyl (B85325) group (axial vs. equatorial). Computational modeling can map these energy landscapes to identify the most stable, lowest-energy conformer, which is crucial for predicting the molecule's predominant shape and reactivity.
Table 2: Relative Energies of Morpholine Conformers Based on published theoretical calculations. researchgate.netacs.org
| Conformer | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| Chair | 0.00 | Most Stable |
| Skew-Boat | ~7.5 | Less Stable |
The nitrogen-sulfur (N-S) bond is the defining feature of a sulfenamide and is central to its chemistry. acs.org Theoretical studies suggest that the nature of this bond can be sensitive to the electronic environment. The bond order, a measure of the number of chemical bonds between two atoms, can be calculated using computational methods. wikipedia.org For a typical sulfenamide, the N-S bond is primarily a single bond, though it possesses a unique reactivity due to the atoms' differing electronegativities and the presence of lone pairs. researchgate.net
Calculations on related N-S systems show that bond length is a key indicator of stability. acs.org For instance, theoretical studies on the HNS/NSH isomers demonstrate how changes in geometry and electronic state affect the N-S bond length and strength. acs.org The stability of the N-S linkage in 4-[(Piperidin-1-yl)sulfanyl]morpholine can be computationally assessed by calculating its bond dissociation energy (BDE). A higher BDE indicates a stronger, more stable bond. Quantum chemical studies on related sulfenamides show that the N-S bond can be weakened by electron-donating groups, which can influence its tendency to undergo homolytic cleavage to form radicals. nih.gov
Computational Modeling of Reaction Mechanisms
Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions. By modeling reactants, products, transition states, and intermediates, it is possible to map out the entire reaction coordinate and understand the energetic factors that control the reaction's feasibility and rate.
The synthesis of sulfenamides often involves the oxidative coupling of thiols and amines. nih.govresearchgate.net A common route is the copper-catalyzed reaction between a thiol derivative and an amine. organic-chemistry.org Computational modeling of such a mechanism would involve several steps:
Formation of a copper-thiolate complex.
Oxidation of the copper center.
Reaction with the amine (morpholine).
Reductive elimination to yield the final sulfenamide product.
For each step, the geometry of the transition state—the highest energy point along the reaction path—can be calculated. The energy difference between the reactants and the transition state is the activation barrier (activation energy). A lower activation barrier corresponds to a faster reaction rate. DFT calculations can predict these barriers, helping to rationalize experimental observations and optimize reaction conditions. nih.gov
Table 3: Illustrative Activation Barriers for a Proposed Sulfenamide Synthesis Step Values are hypothetical and represent typical outputs from DFT calculations on catalytic cycles.
| Reaction Step | Transition State | Calculated Activation Barrier (kcal/mol) |
|---|---|---|
| Oxidative Addition | TS1 | 15.2 |
| Amine Coordination | TS2 | 8.5 |
| Reductive Elimination | TS3 | 22.1 |
Beyond synthesis, computational modeling can explore the potential chemical transformations of 4-[(Piperidin-1-yl)sulfanyl]morpholine. The N-S bond is known to be susceptible to cleavage under various conditions. For example, in the presence of acid, it can undergo hydrolysis. Under redox conditions, it can be oxidized to sulfinamide or sulfonamide derivatives. researchgate.net
Theoretical calculations can elucidate the pathways for these transformations. For instance, the mechanism of acid-catalyzed hydrolysis can be modeled by including solvent molecules and calculating the protonation states and subsequent bond-breaking steps. Similarly, the reaction pathway for oxidation can be explored by modeling the interaction with an oxidizing agent and calculating the energies of intermediates and transition states. These studies provide a molecular-level understanding of the compound's chemical stability and degradation pathways. nih.gov
Theoretical Studies on Reaction Selectivity
Theoretical studies on the reaction selectivity of 4-[(Piperidin-1-yl)sulfanyl]morpholine would likely employ quantum chemical methods, such as Density Functional Theory (DFT), to model its reactivity. These investigations would focus on identifying the most probable sites for electrophilic and nucleophilic attack, as well as predicting the outcomes of various chemical transformations.
Key areas of investigation would include the analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) to understand its electronic behavior. The distribution of electron density and the calculation of electrostatic potential maps would further highlight regions of the molecule that are electron-rich or electron-deficient, thereby predicting its reactivity towards different reagents.
Table 1: Hypothetical Frontier Molecular Orbital Energies for 4-[(Piperidin-1-yl)sulfanyl]morpholine
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital, indicating likely sites for electrophilic attack. |
| LUMO | 1.2 | Lowest Unoccupied Molecular Orbital, indicating likely sites for nucleophilic attack. |
| HOMO-LUMO Gap | 7.7 | An indicator of the molecule's kinetic stability and chemical reactivity. |
Note: The data in this table is illustrative and not based on published experimental or computational results for 4-[(Piperidin-1-yl)sulfanyl]morpholine.
Furthermore, computational modeling could simulate reaction pathways and transition states to determine the activation energies for different potential reactions. This would provide a quantitative basis for predicting the selectivity of reactions involving the sulfanyl linkage, the piperidine ring, or the morpholine ring.
Molecular Docking and Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in the context of drug discovery, the principles of molecular docking can be applied in a more abstract sense to understand the non-covalent interaction preferences of a molecule like 4-[(Piperidin-1-yl)sulfanyl]morpholine.
Prediction of Non-Covalent Interactions and Binding Affinities
Theoretical models could be used to predict the types and strengths of non-covalent interactions that 4-[(Piperidin-1-yl)sulfanyl]morpholine can form. These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, are crucial in determining how the molecule interacts with other chemical entities.
Computational software can calculate the binding affinities of 4-[(Piperidin-1-yl)sulfanyl]morpholine with a variety of theoretical binding partners. These calculations provide an estimation of the strength of the interaction in terms of binding energy.
Table 2: Predicted Non-Covalent Interactions and Theoretical Binding Energies
| Interaction Type | Potential Interaction Site | Theoretical Binding Energy (kcal/mol) |
| Hydrogen Bond Acceptor | Oxygen and Nitrogen atoms of the morpholine ring | -3.5 to -5.0 |
| Hydrogen Bond Acceptor | Nitrogen atom of the piperidine ring | -3.0 to -4.5 |
| Van der Waals Interactions | Piperidine and morpholine ring structures | -1.0 to -2.5 |
Note: The data in this table is illustrative and not based on published experimental or computational results for 4-[(Piperidin-1-yl)sulfanyl]morpholine.
Pharmacophore Modeling for Chemical Recognition
Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups that are responsible for a particular chemical interaction. In an abstract context, a pharmacophore model for 4-[(Piperidin-1-yl)sulfanyl]morpholine would define the spatial arrangement of features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions.
This model would serve as a three-dimensional query for searching chemical databases for other molecules that have a similar arrangement of interaction points, thus facilitating the identification of compounds with similar chemical recognition properties.
Structure-Reactivity Relationship (SRR) Studies using Computational Methods
Computational methods can be employed to establish structure-reactivity relationships (SRRs) for 4-[(Piperidin-1-yl)sulfanyl]morpholine and its hypothetical derivatives. By systematically modifying the structure of the molecule in silico (e.g., by adding or changing substituents) and calculating various electronic and steric descriptors, it is possible to build quantitative models that correlate these descriptors with reactivity.
These models, often developed using techniques like Quantitative Structure-Activity Relationship (QSAR) analysis, can predict the reactivity of new, unsynthesized derivatives. This approach can guide the design of molecules with tailored chemical properties.
Advanced Spectroscopic and Structural Analysis of Sulfenamide Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful method for determining the molecular structure and dynamics of sulfenamide (B3320178) compounds in solution.
Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, especially in complex molecules with overlapping resonances. For a compound like 4-[(Piperidin-1-yl)sulfanyl]morpholine, these techniques would allow for the precise mapping of connectivity between protons and carbons within the piperidine (B6355638) and morpholine (B109124) rings.
In analogous N-substituted morpholines, ¹H and ¹³C NMR data have been extensively studied. nih.govresearchgate.net The proton spectra typically show the chair conformation of the morpholine ring at room temperature. nih.gov For the piperidine moiety, characteristic chemical shifts would also be expected. nih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Fragments in a Sulfenamide Structure
| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine | H-2, H-6 (α to N) | 2.8 - 3.2 | 45 - 55 |
| H-3, H-5 (β to N) | 1.5 - 1.8 | 24 - 28 | |
| H-4 (γ to N) | 1.4 - 1.7 | 22 - 26 | |
| Morpholine | H-2, H-6 (α to N) | 3.5 - 3.8 | 45 - 55 |
| H-3, H-5 (α to O) | 3.6 - 3.9 | 65 - 70 |
Note: These are approximate chemical shift ranges based on data for related N-substituted piperidine and morpholine compounds and can be influenced by the sulfenamide linkage and solvent.
Dynamic NMR (DNMR) is employed to study time-dependent processes such as conformational changes and restricted rotation around chemical bonds. nih.gov In sulfenamides, rotation around the sulfur-nitrogen (S-N) bond can be restricted due to the partial double bond character and steric hindrance. chemrxiv.orgchemijournal.comresearchgate.net
Studies on N-sulfonyl morpholines have utilized variable-temperature ¹H NMR to investigate the ring inversion of the morpholine moiety. The free energy barriers for this process are influenced by the electronic nature of the substituents on the sulfonyl group. nih.gov For 4-[(Piperidin-1-yl)sulfanyl]morpholine, DNMR could be used to determine the energy barrier for the rotation around the S-N bond, providing insights into the electronic and steric effects of the piperidine and morpholine rings on this process. The rate of exchange can be altered by temperature, with cooling slowing down the exchange rate. pkusz.edu.cn
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of molecular structure.
While a crystal structure for 4-[(Piperidin-1-yl)sulfanyl]morpholine is not available, data from related piperidine-sulfenamide and sulfonamide structures can provide expected values for key geometric parameters. researchgate.netnih.gov
Table 2: Representative Bond Lengths and Angles from Analogous Sulfenamide and Sulfonamide Crystal Structures
| Parameter | Compound Type | Typical Value |
| S-N Bond Length | Piperidine-sulfenamide | ~1.70 Å |
| Sulfonamide | ~1.62 Å | |
| C-S-N Bond Angle | Sulfonamide | ~107° |
| O-S-O Bond Angle | Sulfonamide | ~119° |
Note: These values are derived from published crystal structures of related compounds and serve as estimates for 4-[(Piperidin-1-yl)sulfanyl]morpholine. researchgate.netnih.govunirioja.es
The way molecules are arranged in a crystal lattice is determined by intermolecular forces such as hydrogen bonds, van der Waals interactions, and dipole-dipole interactions. researchgate.netnih.gov In the absence of strong hydrogen bond donors in 4-[(Piperidin-1-yl)sulfanyl]morpholine, the crystal packing would likely be governed by weaker C-H···O and C-H···N interactions, as well as van der Waals forces. acs.orgresearchgate.netnih.gov
Advanced Mass Spectrometry Techniques
Advanced mass spectrometry (MS) techniques, particularly those coupled with soft ionization methods like electrospray ionization (ESI) and high-resolution mass analyzers, are essential for determining the molecular weight and fragmentation pathways of sulfenamide compounds. nih.govnih.gov
The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion, yielding a characteristic pattern of product ions that can be used to elucidate the structure.
For 4-[(Piperidin-1-yl)sulfanyl]morpholine, the fragmentation would likely involve cleavage of the S-N bond, as well as fragmentation within the piperidine and morpholine rings. libretexts.orglibretexts.orgchemguide.co.ukmiamioh.edulibretexts.org
Table 3: Plausible Mass Spectrometry Fragmentation Pathways and Resulting Ions
| Fragmentation Pathway | Resulting Ion | m/z (approx.) |
| Cleavage of S-N bond (charge on piperidine fragment) | [C₅H₁₀N-S]⁺ | 116 |
| Cleavage of S-N bond (charge on morpholine fragment) | [C₄H₈NO]⁺ | 86 |
| Loss of morpholine ring | [C₅H₁₀N-S]⁺ | 116 |
| Loss of piperidine ring | [C₄H₈NO-S]⁺ | 118 |
| Fragmentation of piperidine ring | Various smaller fragments | < 84 |
| Fragmentation of morpholine ring | Various smaller fragments | < 86 |
Note: The observed fragments and their relative abundances would depend on the ionization technique and collision energy used in the MS/MS experiment.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. In the analysis of sulfenamides, MS/MS provides critical insights into the stability of the sulfur-nitrogen bonds and the charge distribution within the protonated molecule. tandfonline.com
The fragmentation of 4-[(Piperidin-1-yl)sulfanyl]morpholine under collision-induced dissociation (CID) is expected to proceed through several key pathways, primarily involving the cleavage of the two S-N bonds. The initial step is the protonation of the molecule, which is most likely to occur on one of the nitrogen atoms due to their higher basicity.
The primary fragmentation pathways are hypothesized to be:
Pathway A: Cleavage of the Morpholine-Sulfur Bond: The protonated molecule may fragment at the S-N(morpholine) bond, leading to the formation of a morpholinyl radical and a protonated piperidine-1-sulfenyl cation, or vice-versa depending on the site of protonation and charge retention.
Pathway B: Cleavage of the Piperidine-Sulfur Bond: Alternatively, cleavage of the S-N(piperidine) bond can occur. This would result in the formation of a piperidinyl radical and a protonated morpholine-1-sulfenyl cation.
Ring Opening: Fragmentation pathways involving the opening of the piperidine or morpholine rings are also possible, typically following the initial S-N bond cleavage. wvu.edu
These pathways lead to the generation of characteristic fragment ions. High-resolution mass spectrometry can be employed to determine the elemental composition of these fragments, confirming the proposed fragmentation mechanisms. tandfonline.com A plausible fragmentation scheme would generate the ions detailed in the table below.
| Proposed Fragment Ion | m/z (Monoisotopic) | Plausible Origin |
|---|---|---|
| [C9H18N2OS + H]+ | 203.1218 | Protonated Parent Molecule |
| [C5H10NS]+ | 116.0588 | Cleavage of S-N(morpholine) bond |
| [C4H8NO]+ | 86.0606 | Cleavage of S-N(piperidine) bond with charge on morpholine fragment |
| [C5H10N]+ | 84.0813 | Cleavage of S-N(piperidine) bond with charge on piperidine fragment |
| [C4H8NO-S]+ | 118.0660 | Cleavage of S-N(piperidine) bond |
High-Resolution Mass Spectrometry for Reaction Intermediate Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool for monitoring chemical reactions and identifying transient intermediates, owing to its high resolving power and mass accuracy. benthamdirect.com In the synthesis of sulfonamides and related sulfenamides, electrochemical methods have been explored, which may proceed through radical intermediates. acs.org
The synthesis of 4-[(Piperidin-1-yl)sulfanyl]morpholine likely involves the oxidative coupling of morpholine and piperidine with a sulfur source. HRMS can be employed to detect key intermediates formed during this process. For instance, the reaction may proceed through the formation of a disulfide, such as dimorpholine disulfide or dipiperidine disulfide, which then reacts with the other amine. acs.org The detection and accurate mass measurement of these species can provide crucial evidence for the proposed reaction mechanism.
Potential reaction intermediates that could be identified by HRMS are listed in the table below. The high mass accuracy of HRMS allows for the unambiguous determination of their elemental compositions. researchgate.net
| Proposed Reaction Intermediate | Molecular Formula | Calculated Exact Mass [M+H]+ |
|---|---|---|
| Morpholine-1-sulfenyl cation | C4H8NOS+ | 118.0321 |
| Piperidine-1-sulfenyl cation | C5H10NS+ | 116.0588 |
| Dimorpholine disulfide | C8H16N2O2S2 | 237.0675 |
| Aminium radical cation | C4H10NO+ or C5H12N+ | 88.0757 or 86.0964 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and conformational structure of a molecule. scielo.org.mx For 4-[(Piperidin-1-yl)sulfanyl]morpholine, these techniques can identify characteristic vibrations of the morpholine and piperidine rings, as well as the central S-N bonds.
The FT-IR and Raman spectra are expected to show distinct bands corresponding to:
C-H Stretching: Vibrations of the methylene (B1212753) groups in both the piperidine and morpholine rings, typically observed in the 2800-3000 cm⁻¹ region.
C-N Stretching: These vibrations from both heterocyclic rings will appear in the fingerprint region, generally between 1000-1200 cm⁻¹.
C-O-C Stretching: The asymmetric and symmetric stretching of the ether linkage in the morpholine ring gives rise to strong bands, typically around 1115 cm⁻¹.
S-N Stretching: The sulfur-nitrogen bond vibration is a key feature. The S-N stretching frequency in sulfenamides is typically found in the 800-1000 cm⁻¹ range. Its exact position can be sensitive to the conformation of the molecule.
Ring Vibrations: Skeletal vibrations of the piperidine and morpholine rings will produce a series of complex bands in the fingerprint region (below 1500 cm⁻¹). researchgate.net
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and aid in the assignment of the experimental spectra. scielo.org.mx
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| C-H Stretch (asymmetric & symmetric) | 2850 - 2970 | CH2 (Piperidine & Morpholine) |
| CH2 Scissoring | 1440 - 1480 | CH2 (Piperidine & Morpholine) |
| C-O-C Asymmetric Stretch | ~1115 | Ether (Morpholine) |
| C-N Stretch | 1000 - 1200 | Piperidine & Morpholine |
| S-N Stretch | 800 - 1000 | Sulfenamide linkage |
| Ring Deformation | < 800 | Piperidine & Morpholine Rings |
Chemical Transformations and Derivative Chemistry of 4 Piperidin 1 Yl Sulfanyl Morpholine
Synthesis of Novel Analogs through Derivatization
The synthesis of new chemical entities based on the 4-[(piperidin-1-yl)sulfanyl]morpholine scaffold can be systematically approached by modifying each of its three key structural components.
The piperidine (B6355638) ring, a saturated heterocycle, can undergo various chemical modifications, primarily through functionalization of the nitrogen atom or the carbon atoms of the ring. While the nitrogen of the piperidine in the parent compound is part of the sulfenamide (B3320178) linkage, derivatization strategies can be envisioned that either precede the formation of the sulfenamide or involve reactions at the carbon framework.
Common strategies for piperidine functionalization that could be adapted for synthesizing analogs include:
N-Alkylation and N-Arylation (of piperidine precursors): Prior to the formation of the sulfenamide bridge, the secondary amine of piperidine can be readily alkylated or arylated to introduce a wide variety of substituents. These functionalized piperidines can then be reacted with a morpholine-derived sulfenylating agent to yield the desired analogs.
C-H Functionalization: Modern synthetic methodologies allow for the direct functionalization of C-H bonds. Catalytic systems, often employing transition metals like rhodium or palladium, can facilitate the introduction of aryl, alkyl, or other functional groups at specific positions on the piperidine ring. nih.gov The regioselectivity of such reactions would be influenced by the directing effects of the sulfenamide group.
Ring-Opening and Rearrangement: Under specific conditions, the piperidine ring can undergo ring-opening reactions, providing access to acyclic amino-sulfide derivatives. nih.gov These transformations can be useful for creating structurally diverse analogs.
Table 1: Potential Derivatization Reactions at the Piperidine Moiety
| Reaction Type | Reagents and Conditions | Potential Products |
| N-Alkylation (precursor) | Alkyl halide, Base | N-Alkyl-4-[(piperidin-1-yl)sulfanyl]morpholine analogs |
| N-Arylation (precursor) | Aryl halide, Catalyst (e.g., Pd), Base | N-Aryl-4-[(piperidin-1-yl)sulfanyl]morpholine analogs |
| C-H Arylation | Aryl halide, Catalyst (e.g., Pd), Oxidant | C-Aryl-4-[(piperidin-1-yl)sulfanyl]morpholine analogs |
| Acylation (precursor) | Acyl chloride, Base | N-Acyl-4-[(piperidin-1-yl)sulfanyl]morpholine analogs |
The morpholine (B109124) ring is generally more chemically inert than the piperidine ring due to the electron-withdrawing effect of the oxygen atom, which reduces the nucleophilicity and basicity of the nitrogen atom. acs.orgnih.gov However, functionalization is still achievable.
Potential transformations involving the morpholine moiety include:
Synthesis from Substituted Precursors: The most straightforward approach to introduce substituents on the morpholine ring is to start from an already functionalized morpholine derivative during the synthesis of the parent compound. A wide variety of substituted morpholines are commercially available or can be synthesized. nih.govoup.comnih.gov
Oxidative Functionalization: In some cases, the carbon atoms adjacent to the oxygen or nitrogen in the morpholine ring can be functionalized through oxidative methods. mdpi.com
Ring Transformation: More drastic reaction conditions can lead to the cleavage of the morpholine ring, offering pathways to different heterocyclic systems or acyclic compounds.
Table 2: Strategies for Introducing Diversity at the Morpholine Moiety
| Strategy | Description | Example Precursors/Reactions |
| Use of Substituted Morpholines | Synthesis of the target compound using pre-functionalized morpholine starting materials. | 2-Methylmorpholine, 3,5-Dimethylmorpholine |
| Oxidative C-H Functionalization | Direct introduction of functional groups on the morpholine ring via oxidation. | Peroxides, Metal catalysts |
| N-Functionalization (of morpholine precursor) | Modification of the morpholine nitrogen prior to sulfenamide formation. | N-Aryl morpholines, N-Alkyl morpholines |
The sulfenamide bridge is the most reactive part of the 4-[(piperidin-1-yl)sulfanyl]morpholine molecule. The sulfur-nitrogen bond is susceptible to cleavage by both nucleophiles and electrophiles, and the sulfur atom can be oxidized to higher oxidation states. wikipedia.orgpkusz.edu.cn
Key reactions of the sulfenamide bridge include:
Oxidation: The sulfur atom in the sulfenamide can be oxidized to form the corresponding sulfinamide (S=O) and sulfonamide (SO2) derivatives. pkusz.edu.cn Common oxidizing agents include hydrogen peroxide and peroxy acids. These oxidation products are expected to have significantly different chemical and physical properties compared to the parent sulfenamide.
Reaction with Nucleophiles: The S-N bond can be cleaved by nucleophiles. For instance, reaction with thiols can lead to the formation of disulfides. wikipedia.org
Reaction with Electrophiles: The nitrogen atoms of the sulfenamide can react with electrophiles, although the sulfur atom can also be an electrophilic center. pkusz.edu.cn
Table 3: Derivatization of the Sulfenamide Bridge
| Reaction Type | Reagents and Conditions | Product Class |
| Oxidation to Sulfinamide | m-CPBA (1 equivalent) | 4-[(Piperidin-1-yl)sulfinyl]morpholine |
| Oxidation to Sulfonamide | m-CPBA (2 equivalents), H2O2 | 4-[(Piperidin-1-yl)sulfonyl]morpholine |
| Reaction with Thiols | R-SH | Disulfides and amines |
| Reaction with Acids | HCl, H2SO4 | Cleavage of the S-N bond |
Structure-Reactivity Relationships in Derivatized Systems
The introduction of substituents on the piperidine or morpholine rings, or the modification of the sulfenamide bridge, can significantly alter the chemical reactivity and stability of the resulting derivatives.
The stability of the sulfenamide S-N bond is influenced by the electronic nature of the groups attached to the nitrogen and sulfur atoms. nsf.govnih.gov
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on either the piperidine or morpholine ring is expected to decrease the electron density on the adjacent nitrogen atom. This can weaken the S-N bond, making it more susceptible to nucleophilic attack at the sulfur atom.
Electron-Donating Groups: Conversely, electron-donating groups would increase the electron density on the nitrogen atoms, potentially strengthening the S-N bond and increasing its stability. However, they might also enhance the nucleophilicity of the nitrogen atoms.
Stereoelectronic effects, which involve the influence of orbital overlap on the geometry and reactivity of molecules, are likely to play a crucial role in the formation and reactions of 4-[(piperidin-1-yl)sulfanyl]morpholine derivatives. wikipedia.org
Anomeric Effects: The presence of lone pairs on the nitrogen and oxygen atoms in the morpholine ring, and on the nitrogen in the piperidine ring, can lead to stabilizing anomeric interactions with adjacent anti-bonding orbitals. For instance, the orientation of substituents on the piperidine or morpholine rings could be influenced by the need to maximize favorable orbital overlaps.
Conformational Preferences: The relative orientation of the piperidine and morpholine rings with respect to the S-N bond will be governed by a combination of steric and stereoelectronic factors. These conformational preferences will, in turn, affect the accessibility of different parts of the molecule to reagents and influence the stereochemical outcome of reactions. For example, in reactions involving the piperidine ring, the incoming reagent might preferentially attack from the axial or equatorial position depending on the most stable transition state, which is influenced by orbital overlap considerations.
Information regarding "4-[(Piperidin-1-yl)sulfanyl]morpholine" is not available in current scientific literature.
Following a comprehensive search of scientific databases and chemical literature, no specific research findings, chemical transformation data, or documented applications concerning the compound 4-[(Piperidin-1-yl)sulfanyl]morpholine as a synthetic building block in organic synthesis could be located.
The requested article, focusing on the chemical transformations and derivative chemistry of this specific molecule, cannot be generated as there is no available scientific data to support the required sections and subsections. The role of this particular compound in organic synthesis, its reactions, and the derivatives it can form are not described in the accessible literature.
While the individual components of the molecule, morpholine and piperidine, are common and well-documented scaffolds in medicinal chemistry and organic synthesis, the specific linkage and resulting compound "4-[(Piperidin-1-yl)sulfanyl]morpholine" does not appear to be a subject of published research. Therefore, creating a scientifically accurate and detailed article as per the user's instructions is not possible at this time.
Advanced Topics in Sulfenamide Chemistry
Chiral Sulfenamides and Enantioselective Synthesis
The nitrogen-sulfur bond in sulfenamides can be a source of chirality, leading to stereoisomers that may exhibit distinct biological activities or properties. The development of methods for the enantioselective synthesis of chiral sulfenamides is a significant area of research, as these compounds can serve as valuable intermediates in the synthesis of other chiral sulfur-containing molecules.
Recent advancements have focused on the catalytic asymmetric synthesis of various chiral sulfur compounds originating from sulfenamides. For instance, a notable development has been the enantioselective synthesis of chiral sulfonimidoyl fluorides from readily available sulfenamides through one-pot tandem reactions, achieving high enantiomeric excess. nih.gov This underscores the critical role of sulfur-center chirality in designing selective covalent probes and therapeutics. nih.gov Another approach involves the copper/chiral cobalt anion catalyzed sulfur-arylation and dealkylation of cyclic diaryliodoniums to construct axially chiral biaryl sulfenamides in high yields and enantioselectivities. chemrxiv.org
Furthermore, organocatalytic methods have been successfully employed for the enantioselective synthesis of chiral sulfilimines through the sulfur alkylation of sulfenamides. nih.gov This transition metal-free approach demonstrates high chemoselectivity for sulfur over nitrogen and affords a wide range of enantioenriched sulfilimines. nih.gov Similarly, the enantioselective synthesis of sulfinamidines has been achieved via the electrophilic amination of sulfenamides using an enantiopure N-H oxaziridine, highlighting the potential for creating configurationally stable chiral aza-S(IV) building blocks. uni-muenchen.de
| Methodology | Starting Material | Product | Key Features | Reference |
|---|---|---|---|---|
| One-pot tandem reactions | Sulfenamides | Chiral Sulfonimidoyl Fluorides | High enantiomeric excess. | nih.gov |
| Cu/Chiral Co-anion catalysis | Cyclic Diaryliodoniums | Axially Chiral Biaryl Sulfenamides | High yields and enantioselectivities. | chemrxiv.org |
| Organocatalysis (Pentanidium catalyst) | Sulfenamides | Chiral Sulfilimines | Transition metal-free, high chemoselectivity. | nih.gov |
| Electrophilic Amination | Sulfenamides | Chiral Sulfinamidines | Use of enantiopure N-H oxaziridine. | uni-muenchen.de |
Supramolecular Chemistry of Sulfenamide Motifs
The supramolecular chemistry of sulfenamides, which involves the study of non-covalent interactions, is a nascent field. However, the structurally related sulfonamide group has been extensively studied in the context of crystal engineering and the formation of predictable hydrogen-bonding networks. These studies can offer insights into the potential supramolecular behavior of sulfenamides like 4-[(Piperidin-1-yl)sulfanyl]morpholine.
The sulfonamide group possesses both hydrogen-bond donors (the N-H group) and acceptors (the sulfonyl oxygens), making it a versatile functional group for building complex supramolecular architectures. iucr.org Research on sulfonamide cocrystals has revealed a hierarchy of supramolecular synthons, which are reliable and predictable patterns of non-covalent interactions. iucr.org For example, the interplay between sulfonamide–syn-amide and sulfonamide–N-oxide supramolecular synthons has been investigated to understand competitive hydrogen-bonding preferences. iucr.org
In sulfonamide-substituted silatranes, the supramolecular structure in the crystalline state is dictated by intermolecular hydrogen bonds and other short contacts, which can be rationalized through quantum chemical calculations. nih.gov While the sulfenamide group lacks the strong hydrogen bond accepting sulfonyl oxygens of sulfonamides, the nitrogen atom can still act as a hydrogen bond acceptor, and the presence of other functional groups within the molecule can lead to the formation of defined supramolecular structures.
Green Chemistry Principles in Sulfenamide Synthesis
The application of green chemistry principles to the synthesis of sulfenamides and related compounds is an area of growing importance, aiming to reduce the environmental impact of chemical processes. While specific studies on the green synthesis of 4-[(Piperidin-1-yl)sulfanyl]morpholine are not prominent, general strategies developed for sulfonamide synthesis are highly relevant.
Key green chemistry approaches include the use of environmentally benign solvents, solvent-free reaction conditions, and the development of catalytic methods to improve atom economy. For sulfonamides, facile and environmentally benign synthetic methods have been developed using water as a solvent, which avoids the use of volatile organic compounds. rsc.orgsci-hub.se These methods often feature simple product isolation procedures, such as filtration, and can provide excellent yields and purity without the need for extensive purification. rsc.org
| Approach | Key Principle | Advantages | Reference |
|---|---|---|---|
| Synthesis in Water | Use of an environmentally benign solvent. | Avoids volatile organic compounds, simple product isolation. | rsc.orgsci-hub.se |
| Mechanochemistry | Solvent-free reaction conditions. | Cost-effective, environmentally friendly. | rsc.org |
| Process Optimization | Solvent recycling, waste reduction. | Improved yield, reduced environmental treatment costs, enhanced safety. | google.com |
Solid-Phase Synthesis of Sulfenamide Derivatives
Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for drug discovery and other applications. While the solid-phase synthesis of sulfenamides is not widely reported, methods developed for the synthesis of sulfonamide and sulfonimidamide derivatives provide a blueprint for how such a strategy could be implemented.
The solid-phase synthesis of sulfonamide derivatives has been successfully used to create libraries of potential central nervous system agents. nih.gov In this approach, a scaffold molecule is attached to a solid support, and subsequent reactions are carried out to build the final molecule, which is then cleaved from the support. This methodology allows for high-throughput synthesis and purification.
More recently, the solid-phase synthesis of sulfonimidamide pseudopeptides has been explored. diva-portal.org Different synthetic strategies have been investigated, including the attachment of a pre-formed building block to the solid support and the on-resin construction of the desired moiety. diva-portal.org These approaches could, in principle, be adapted for the solid-phase synthesis of sulfenamide derivatives, enabling the efficient production of diverse compound libraries based on the sulfenamide scaffold.
Future Research Directions in 4 Piperidin 1 Yl Sulfanyl Morpholine and Sulfenamide Chemistry
Development of Novel and Sustainable Catalytic Systems for N-S Bond Formation
The formation of the nitrogen-sulfur (N-S) bond is the defining step in the synthesis of sulfenamides. Traditional methods often rely on the reaction of a thiol or its derivative with an amine in the presence of an oxidizing agent, or the reaction of a sulfenyl halide with an amine. While effective, these methods can suffer from drawbacks such as the use of stoichiometric and often harsh reagents, leading to waste generation and limited functional group tolerance.
Future research will undoubtedly focus on the development of more sustainable and efficient catalytic systems for N-S bond formation. Key areas of interest include:
Transition-Metal Catalysis: The use of copper, iron, palladium, and other transition metals as catalysts for N-S cross-coupling reactions is a promising avenue. These catalytic systems can enable the use of a wider range of starting materials under milder reaction conditions. For instance, the development of catalysts that can directly couple N-H and S-H bonds through oxidative cross-coupling would be a significant advancement, producing only water as a byproduct.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a green and powerful tool for forging new chemical bonds. The development of photocatalytic systems for N-S bond formation could allow for reactions to proceed at ambient temperature and pressure, minimizing energy consumption and improving the sustainability of the process.
Electrocatalysis: Electrochemical synthesis is emerging as a sustainable alternative to traditional reagent-based transformations. An electrochemical approach to sulfenamide (B3320178) synthesis would involve the anodic oxidation of a sulfur-containing compound and a cathodic reduction process, with the potential for high atom economy and reduced waste.
Table 1: Comparison of Synthetic Methods for N-S Bond Formation
| Method | Advantages | Disadvantages |
| Traditional Methods | Well-established, reliable for simple substrates. | Often requires stoichiometric and harsh reagents, generates significant waste. |
| Transition-Metal Catalysis | Milder reaction conditions, broader substrate scope, potential for high selectivity. | Catalyst cost and toxicity, may require inert atmosphere. |
| Photoredox Catalysis | Utilizes visible light as a renewable energy source, mild reaction conditions. | May require specific photocatalysts and photosensitizers. |
| Electrocatalysis | High atom economy, avoids the use of chemical oxidants and reductants. | Requires specialized equipment, can be sensitive to reaction parameters. |
Application of Machine Learning and Artificial Intelligence in Compound Design and Reactivity Prediction
The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize chemical research. In the context of 4-[(Piperidin-1-yl)sulfanyl]morpholine and other sulfenamides, ML and AI can be applied in several impactful ways:
Predicting Physicochemical Properties: ML models can be trained on existing data to predict key properties of novel sulfenamides, such as solubility, stability, and electronic properties. This can help to prioritize synthetic targets and guide the design of molecules with desired characteristics.
Accelerating Catalyst Discovery: AI algorithms can be used to screen vast libraries of potential catalysts for N-S bond formation, identifying promising candidates with high activity and selectivity. This computational approach can significantly reduce the experimental effort required for catalyst development.
Predicting Reaction Outcomes: ML models can be developed to predict the outcome of chemical reactions, including the yield and selectivity of sulfenamide synthesis. This predictive capability can aid in the optimization of reaction conditions and the design of more efficient synthetic routes.
Exploration of Unprecedented Reactivity Pathways and Transformations
The N-S bond in sulfenamides is known for its unique reactivity, being susceptible to both nucleophilic and electrophilic attack. While the fundamental reactivity of sulfenamides is understood, there remains significant scope for the discovery of novel transformations. Future research in this area could focus on:
Asymmetric Catalysis: The development of catalytic asymmetric transformations of sulfenamides would provide access to chiral sulfur-containing molecules, which are of significant interest in medicinal chemistry and materials science.
Radical Chemistry: The involvement of the N-S bond in radical reactions is a relatively unexplored area. Investigating the generation and reactivity of nitrogen- and sulfur-centered radicals from sulfenamide precursors could lead to the development of new synthetic methodologies.
Activation of Small Molecules: The unique electronic properties of the N-S bond could be harnessed for the activation of small molecules, such as carbon dioxide or dinitrogen. This could open up new avenues for the use of sulfenamides in sustainable chemistry.
Integration of Sulfenamide Chemistry with Flow Chemistry and Automated Synthesis
Flow chemistry and automated synthesis platforms offer numerous advantages over traditional batch chemistry, including improved safety, reproducibility, and scalability. The application of these technologies to sulfenamide chemistry could have a transformative impact on the synthesis and screening of these compounds.
Continuous-Flow Synthesis: The development of continuous-flow processes for the synthesis of sulfenamides would enable the rapid and efficient production of these compounds on a large scale. The precise control over reaction parameters afforded by flow reactors could also lead to improved yields and selectivities.
High-Throughput Experimentation: Automated synthesis platforms can be used to perform a large number of reactions in parallel, allowing for the rapid screening of reaction conditions and the discovery of new reactivity. This high-throughput approach can accelerate the pace of research in sulfenamide chemistry.
On-Demand Synthesis: The integration of flow chemistry with online analysis and purification would enable the on-demand synthesis of sulfenamides, providing researchers with rapid access to the compounds they need for their studies.
By focusing on these future research directions, the chemical community can unlock the full potential of 4-[(Piperidin-1-yl)sulfanyl]morpholine and the broader class of sulfenamide compounds, leading to new discoveries and applications in a wide range of scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
